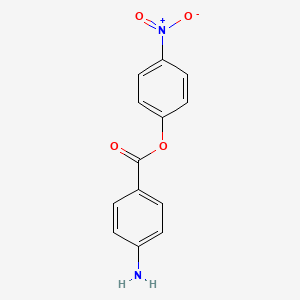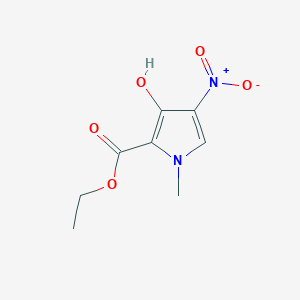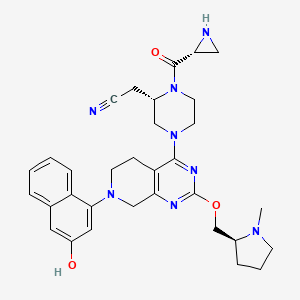
KRAS G12D inhibitor 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12D inhibitor 7 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic cancer. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways, including the regulation of cell proliferation, differentiation, and survival. Mutations in KRAS, such as the G12D variant, lead to uncontrolled cell growth and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 7 involves multiple steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12D inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
KRAS G12D inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS G12D in cell signaling and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by KRAS G12D mutations, such as pancreatic cancer and non-small cell lung cancer
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Wirkmechanismus
KRAS G12D inhibitor 7 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, ensuring high selectivity and potency .
Vergleich Mit ähnlichen Verbindungen
KRAS G12D inhibitor 7 is compared with other similar compounds, such as:
MRTX1133: A noncovalent inhibitor that targets the KRAS G12D mutation with high specificity and potency.
TH-Z835: Another potent inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding mechanism and high selectivity for the G12D mutation, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C32H38N8O3 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H38N8O3/c1-37-11-4-6-23(37)20-43-32-35-28-19-38(29-16-24(41)15-21-5-2-3-7-25(21)29)12-9-26(28)30(36-32)39-13-14-40(22(18-39)8-10-33)31(42)27-17-34-27/h2-3,5,7,15-16,22-23,27,34,41H,4,6,8-9,11-14,17-20H2,1H3/t22-,23-,27+/m0/s1 |
InChI-Schlüssel |
VLIVLXJUKMHJOI-VMODYCNZSA-N |
Isomerische SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7 |
Kanonische SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


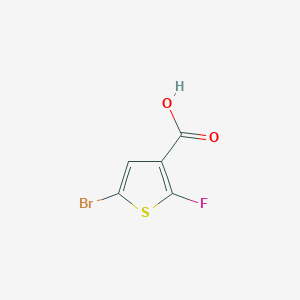
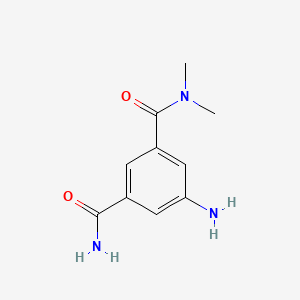
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
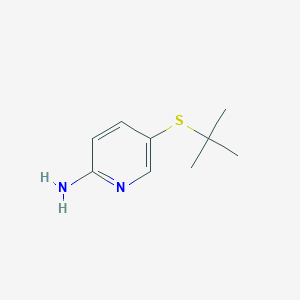
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
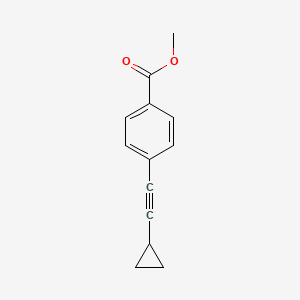
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
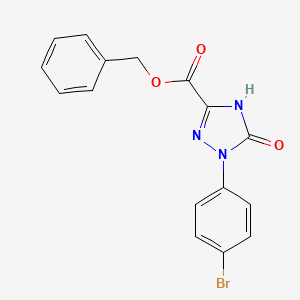
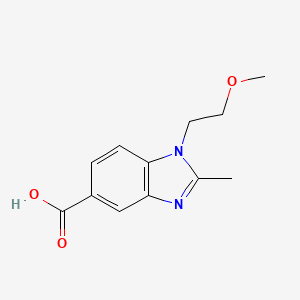
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
